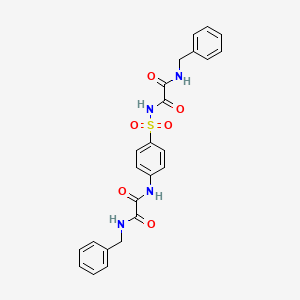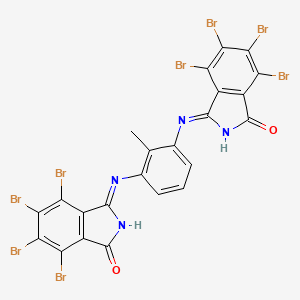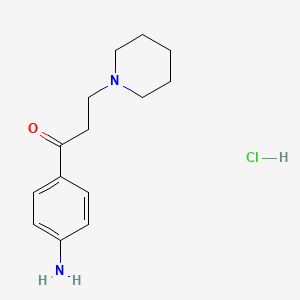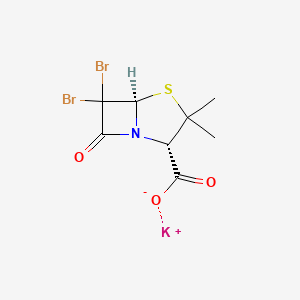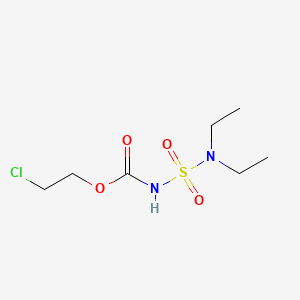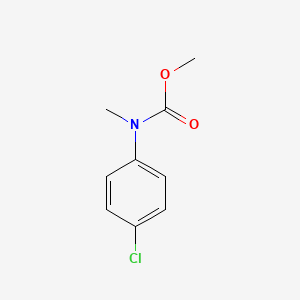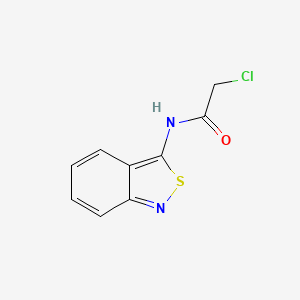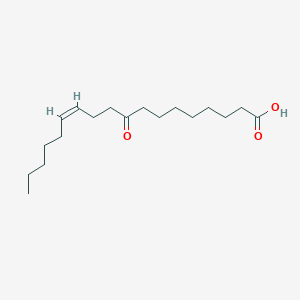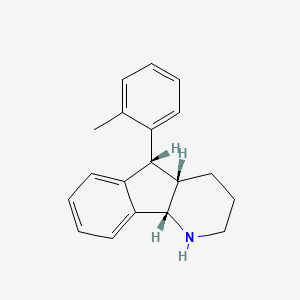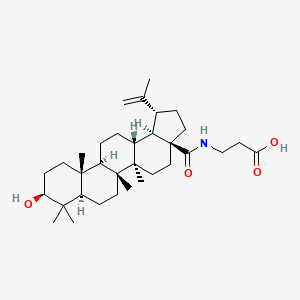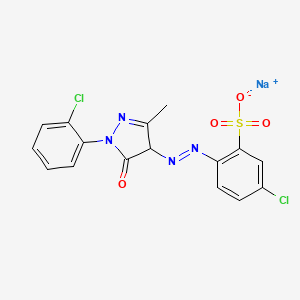
6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz(b,i)(1,6)oxazecinium hydrogen maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate is a complex organic compound with a unique structure. It is characterized by its multiple aromatic rings and the presence of a tertiary amine and an ether group.
Vorbereitungsmethoden
The synthesis of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate involves several stepsThe final step involves the reaction with maleic acid to form the hydrogen maleate salt .
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common reagents used in the synthesis include dimethyl sulfate, maleic acid, and various solvents .
Analyse Chemischer Reaktionen
6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule.
Wissenschaftliche Forschungsanwendungen
6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and affect gene expression .
Vergleich Mit ähnlichen Verbindungen
6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate can be compared with other similar compounds, such as:
6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine: This compound shares a similar core structure but lacks the oxazecinium ion and the hydrogen maleate salt.
6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium chloride: This compound is similar but has a chloride ion instead of the hydrogen maleate salt.
The uniqueness of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate lies in its specific structure and the presence of the hydrogen maleate salt, which may confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
85650-59-5 |
|---|---|
Molekularformel |
C22H25NO5 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
6,11-dimethyl-2-oxa-11-azoniatricyclo[12.4.0.03,8]octadeca-1(18),3(8),4,6,14,16-hexaene;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C18H21NO.C4H4O4/c1-14-7-8-18-16(13-14)10-12-19(2)11-9-15-5-3-4-6-17(15)20-18;5-3(6)1-2-4(7)8/h3-8,13H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
OZEXFQGIWSAAES-BTJKTKAUSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3CC[NH+](CC2)C.C(=C\C(=O)[O-])\C(=O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3CC[NH+](CC2)C.C(=CC(=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


